9-Borabicyclo[3.3.1]nonane dimer

Catalog No.
S1496159
CAS No.
21205-91-4
M.F
C16H28B2
M. Wt
242 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
9-Borabicyclo[3.3.1]nonane dimer

CAS Number

21205-91-4

Product Name

9-Borabicyclo[3.3.1]nonane dimer

IUPAC Name

9-(9-borabicyclo[3.3.1]nonan-9-yl)-9-borabicyclo[3.3.1]nonane

Molecular Formula

C16H28B2

Molecular Weight

242 g/mol

InChI

InChI=1S/C16H28B2/c1-5-13-7-2-8-14(6-1)17(13)18-15-9-3-10-16(18)12-4-11-15/h13-16H,1-12H2

InChI Key

IYDIZBOKVLHCQZ-UHFFFAOYSA-N

SMILES

B1(C2CCCC1CCC2)B3C4CCCC3CCC4

Synonyms

9-BBN dimer; 9-Borabicyclo[3.3.1]nonane dimer; 9-Borabicyclononane dimer; Bis- 9-borabicyclo[3.3.1]nonane; 1,1:2,2-bis(1,5-Cyclooctanediyl)-diborane

Canonical SMILES

B1(C2CCCC1CCC2)B3C4CCCC3CCC4

The exact mass of the compound 9-Borabicyclo[3.3.1]nonane dimer is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

9-Borabicyclo[3.3.1]nonane dimer (9-BBN dimer, CAS 21205-91-4) is a highly sterically hindered, commercially available dialkylborane reagent utilized extensively in advanced organic synthesis. Unlike transient borane species, it exists as a stable crystalline solid at room temperature, offering superior handling characteristics. In procurement and process chemistry, 9-BBN is primarily selected for its unparalleled regioselectivity in the anti-Markovnikov hydroboration of alkenes and alkynes. Furthermore, the resulting B-alkyl-9-BBN intermediates are critical, high-yielding coupling partners in sp3-sp2 Suzuki-Miyaura cross-coupling reactions, making this compound an indispensable building block in the pharmaceutical and fine chemical industries [1].

Attempting to substitute 9-BBN dimer with generic borane solutions (such as BH3-THF or BH3-SMe2) or other bulky dialkylboranes (like dicyclohexylborane) introduces severe process and purity liabilities. Generic boranes lack the massive steric bulk of the bicyclic 9-BBN framework, resulting in diminished regioselectivity that produces isomeric mixtures requiring costly downstream purification. Conversely, while other bulky boranes offer improved selectivity, they suffer from profound thermal instability and must be generated in situ at sub-zero temperatures. 9-BBN dimer uniquely bridges this gap, providing absolute regiocontrol as an isolable, shelf-stable solid that ensures precise stoichiometry and reproducible scale-up [1].

Absolute Regiocontrol in Terminal Alkene Hydroboration

When reacting with terminal alkenes, 9-BBN dimer provides exceptional steric bulk that drives hydroboration almost exclusively to the terminal carbon. Quantitative comparisons show that 9-BBN achieves >99% anti-Markovnikov regioselectivity, whereas unhindered boranes like BH3-THF typically yield only ~94%, leaving ~6% of the isomeric Markovnikov byproduct [1].

Evidence DimensionAnti-Markovnikov Regioselectivity (%)
Target Compound Data>99% (9-BBN)
Comparator Or Baseline~94% (BH3-THF)
Quantified DifferenceElimination of ~6% isomeric byproduct
ConditionsStandard hydroboration of terminal alkenes at room temperature

Eliminates the need for tedious chromatographic separation of isomeric alcohol or borane mixtures, ensuring high-purity downstream products.

Enhanced Thermal Stability and Processability

Unlike generic borane solutions (e.g., BH3-THF) which actively cleave ethereal solvents over time, or bulky dialkylboranes like dicyclohexylborane that must be generated in situ at 0 °C, the 9-BBN dimer is a highly stable crystalline solid (mp 150-152 °C) [1]. It resists rapid degradation and can be handled briefly in air, allowing for precise stoichiometric control and reliable scale-up without the variability of in situ reagent preparation.

Evidence DimensionPhysical State and Thermal Stability
Target Compound DataStable crystalline solid (mp 150-152 °C), isolable and storable
Comparator Or BaselineBH3-THF (degrades in solvent) / Dicyclohexylborane (thermally unstable, requires in situ generation)
Quantified DifferenceTransition from unstable solutions/in situ generation to a bench-stable solid
ConditionsStorage and handling under standard laboratory/industrial conditions

Allows for precise gravimetric dosing and long-term storage, drastically improving batch-to-batch reproducibility in manufacturing.

Superior Efficacy in sp3-sp2 Suzuki-Miyaura Couplings

The B-alkyl-9-BBN derivatives formed via hydroboration are premier substrates for sp3-sp2 Suzuki-Miyaura cross-couplings. Compared to secondary alkylboranes or generic trialkylboranes which suffer from sluggish transmetalation and severe β-hydride elimination, primary B-alkyl-9-BBN intermediates routinely achieve >85-95% coupling yields with aryl and vinyl halides utilizing standard PdCl2(dppf) catalysis [1].

Evidence DimensionCross-Coupling Yield (sp3-sp2)
Target Compound Data>85-95% yield for B-alkyl-9-BBN derivatives
Comparator Or BaselineLow to moderate yields with high β-hydride elimination for standard trialkylboranes
Quantified DifferenceSignificant reduction in β-hydride elimination and maximization of target cross-coupled product
ConditionsPd-catalyzed cross-coupling with aryl/vinyl halides and aqueous base

Provides a reliable, high-yielding pathway for appending complex alkyl chains to aromatic cores in pharmaceutical synthesis.

Precursor for B-Alkyl Suzuki-Miyaura Couplings in API Synthesis

Because 9-BBN dimer forms highly stable and transmetalation-ready B-alkyl intermediates, it is the reagent of choice for appending complex sp3-hybridized alkyl chains to aromatic cores in late-stage pharmaceutical synthesis, circumventing the β-hydride elimination typical of other alkylboranes [1].

High-Purity Anti-Markovnikov Hydration

In workflows where chromatographic separation of isomeric alcohols is unfeasible, the >99% regioselectivity of 9-BBN dimer ensures that terminal alkenes are cleanly converted to primary alcohols, making it ideal for the synthesis of high-purity fine chemicals and fragrance ingredients [1].

Scalable Hydroboration in Process Chemistry

The thermal stability and solid-state nature of 9-BBN dimer allow for precise gravimetric dosing and extended shelf-life. This makes it vastly superior to degrading BH3-THF solutions for large-scale industrial hydroboration campaigns where batch-to-batch reproducibility is critical [1].

Regioselective Functionalization of Internal Alkenes

Beyond terminal alkenes, the massive steric bulk of the bicyclic 9-BBN framework allows it to differentiate between subtly different substituents on internal unsymmetrical alkenes, enabling regioselective functionalizations that are impossible with unhindered borane reagents [1].

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H228 (100%): Flammable solid [Danger Flammable solids];
H261 (100%): In contact with water releases flammable gas [Danger Substances and mixtures which in contact with water, emit flammable gases];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Wikipedia

9,9'-Bi-9-borabicyclo[3.3.1]nonane

Dates

Last modified: 08-15-2023

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